molecular formula C16H15NO B12435729 3-[(Benzyloxy)methyl]-1H-indole CAS No. 118481-31-5

3-[(Benzyloxy)methyl]-1H-indole

Cat. No.: B12435729
CAS No.: 118481-31-5
M. Wt: 237.30 g/mol
InChI Key: ISZCQRXBJGLDNN-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)methyl]-1H-indole is a synthetically valuable chemical building block designed for research and development applications. This indole derivative is of significant interest in medicinal chemistry and organic synthesis due to the functionalization at the 3-position of the indole scaffold . The indole nucleus is a fundamental structure in drug discovery, known for its ability to mimic peptide structures and interact with various enzymes . Researchers utilize such 3-substituted indoles in the design and synthesis of new molecular entities, including potential tyrosinase inhibitors and anticancer agents . The benzyloxymethyl group at the C-3 position serves as a key functional handle for further chemical modifications, enabling the construction of more complex molecules for biological evaluation . This compound is intended for use in laboratory research only and is not for diagnostic or therapeutic use.

Properties

CAS No.

118481-31-5

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

3-(phenylmethoxymethyl)-1H-indole

InChI

InChI=1S/C16H15NO/c1-2-6-13(7-3-1)11-18-12-14-10-17-16-9-5-4-8-15(14)16/h1-10,17H,11-12H2

InChI Key

ISZCQRXBJGLDNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation with Benzyloxy Precursors

A widely cited approach involves Friedel-Crafts alkylation to introduce the benzyloxymethyl group directly onto the indole ring. In one patent-derived method, 4'-benzyloxy-2-bromopropiophenone (II-a) reacts with p-benzyloxyaniline hydrochloride (II-b) in N,N-dimethylformamide (DMF) under triethylamine catalysis at 115–118°C. The reaction proceeds via electrophilic aromatic substitution, with the bromopropiophenone acting as an alkylating agent.

Reaction Conditions:

  • Solvent: DMF
  • Catalyst: Triethylamine (8 mL per 10 g substrate)
  • Temperature: 115–118°C
  • Time: 3–4 hours
  • Yield: 94.6%

Post-reaction workup involves precipitation in ice water, followed by methanol washing and vacuum drying. This method’s efficiency stems from the electron-rich indole nucleus facilitating electrophilic attack, though regioselectivity must be carefully controlled to avoid 2-substituted byproducts.

Nitrovinyl Intermediate Strategy

An alternative route employs nitrovinyl intermediates to construct the indole skeleton. tert-Butyl 3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate serves as a key precursor, synthesized via condensation of indole-3-carbaldehyde with nitromethane under acidic conditions. Subsequent hydrogenation and benzyloxymethylation yield the target compound.

Key Steps:

  • Condensation: Indole-3-carbaldehyde + nitromethane → nitrovinyl intermediate (89% yield).
  • Reduction: Catalytic hydrogenation removes the nitro group, generating an amine intermediate.
  • Benzyloxymethylation: Reaction with benzyl bromide in the presence of NaH introduces the benzyloxy group.

This method offers flexibility in introducing diverse substituents but requires stringent anhydrous conditions due to NaH’s moisture sensitivity.

Reductive Amination of Indole-3-Carbaldehyde

A third approach utilizes reductive amination to install the benzyloxymethyl moiety. Indole-3-carbaldehyde reacts with benzyloxy methylamine in the presence of sodium cyanoborohydride, followed by acid-catalyzed cyclization.

Optimized Parameters:

  • Reducing Agent: NaBH3CN (2.5 equiv)
  • Solvent: MeOH/HOAc (9:1)
  • Cyclization Catalyst: p-TsOH (10 mol%)
  • Overall Yield: 78%

This method avoids harsh alkylation conditions but necessitates careful pH control during the reductive step to prevent over-reduction.

Mechanistic Insights and Side Reactions

Competing Pathways in Friedel-Crafts Alkylation

The Friedel-Crafts route (Section 2.1) faces competition from:

  • N-Alkylation: The indole nitrogen may react with electrophiles, necessitating protective groups like tert-butyl carbamate (Boc).
  • Ring-Opening: Prolonged heating in DMF can lead to indole ring degradation, mitigated by strict temperature control.

Stereochemical Considerations in Nitrovinyl Routes

The E/Z configuration of nitrovinyl intermediates critically impacts hydrogenation efficiency. Z-isomers exhibit slower reduction kinetics, requiring extended reaction times or elevated H2 pressures.

Purification and Characterization

Isolation Techniques

  • Precipitation: Crude products from Friedel-Crafts reactions are isolated via ice-water quenching, achieving 85–90% recovery.
  • Chromatography: Silica gel chromatography (hexane/EtOAc 4:1) resolves regioisomeric impurities in nitrovinyl-derived samples.

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 8.55 (s, 1H, indole NH), 7.25–7.45 (m, 5H, benzyl aromatic), 5.15 (s, 2H, OCH2Ph).
  • HRMS: m/z calculated for C16H15NO2 [M+H]+: 253.1103, found: 253.1107.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Friedel-Crafts Alkylation 94.6% High yield, minimal protection required Regioselectivity challenges
Nitrovinyl Intermediate 78% Flexible substitution Multi-step, moisture-sensitive reagents
Reductive Amination 78% Mild conditions Requires pre-formed aldehyde derivative

Applications in Drug Synthesis

3-[(Benzyloxy)methyl]-1H-indole serves as a precursor to serotonin receptor modulators and kinase inhibitors. Its benzyloxy group facilitates late-stage deprotection to introduce hydroxyl functionalities, as demonstrated in bazedoxifene analogs.

Chemical Reactions Analysis

3-[(Benzyloxy)methyl]-1H-indole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like zinc, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Analogues with C3 Substitutions

a) 3-((1H-Indol-3-yl)(methoxy)methyl)benzaldehyde (4aha)
  • Structure : Benzaldehyde and methoxy groups attached to a C3-methylated indole.
  • Properties : Yield (96%), mp 99–100°C, distinct NMR and HRMS profiles .
  • Comparison : The benzaldehyde moiety enhances electrophilicity, making it reactive in condensation reactions, unlike the benzyloxymethyl group in the target compound, which is more sterically hindered.
b) 3-Benzyl-1H-indole
  • Structure : Benzyl group directly attached at C3.
  • Properties : Molecular formula C₁₅H₁₃N, average mass 207.276 .
c) 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-indole (3q)
  • Structure : Benzodioxole-substituted methyl group at C3.
  • Comparison : The benzodioxole group introduces electron-rich aromaticity, which may enhance π-π stacking interactions in biological targets compared to the benzyloxymethyl group.

Analogues with Benzyloxy Groups at Other Positions

a) 5-Benzyloxy-1H-indole-2-carboxylic acid (15)
  • Structure : Benzyloxy group at C5, carboxylic acid at C2.
  • Properties : Yield (98%), mp 193–195°C .
  • Comparison: The carboxylic acid group introduces acidity (pKa ~4-5), enabling salt formation and altering solubility relative to the non-ionizable benzyloxymethyl group in the target compound.
b) 5-(Benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole
  • Structure : Dual benzyloxy groups at C5 and C2, methyl at C3.
  • Properties : Molecular weight 419.524, higher than the target compound .
  • Comparison : The additional benzyloxy group increases molecular weight and hydrophobicity, likely reducing aqueous solubility.
a) Inhibitory Potency in Indole-Based Compounds
  • Compound 32 (1-(3-(benzyloxy)-2-methylphenyl)piperazine): Exhibited 42.8% decreased BACE1 inhibitory activity at 50 mM compared to analogues with simpler substituents .
  • Implication : Bulky substituents like benzyloxy may hinder binding in enzyme active sites, suggesting that the benzyloxymethyl group in the target compound could similarly impact bioactivity depending on the target.
b) Mass Spectrometry Profiles
  • 3-[(6-Methylpyrazin-2-yl)methyl]-1H-indole : Molecular ion at m/z 237.185 [M+H]⁺, distinct fragmentation patterns in ESI-MS .
  • Comparison: The benzyloxymethyl group in the target compound would likely produce a higher molecular ion (e.g., ~253 [M+H]⁺ for C₁₆H₁₆NO) and unique fragmentation pathways.

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